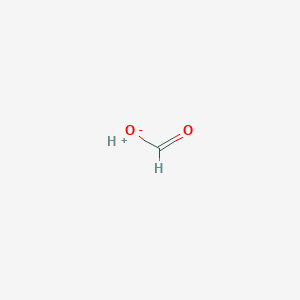

Hydron;formate

Beschreibung

Hydron;formate refers to chemical systems or compounds involving interactions between hydron ions (H⁺ or H₃O⁺) and formate ions (HCOO⁻). These interactions are critical in diverse fields, including catalysis, biochemistry, and materials science.

- Chemical Structure: Formate (HCOO⁻) is the conjugate base of formic acid (HCOOH), while hydron ions represent protonated species in aqueous environments. Hydron;formate systems may involve ionic pairs, coordination complexes, or proton-transfer reactions .

- Applications:

- Catalysis: Formate ions act as ligands in transition metal complexes, enhancing catalytic activity in hydrogenation and CO₂ reduction reactions .

- Biochemistry: Formate dehydrogenase (FDH) enzymes utilize formate as a substrate for NADH regeneration, critical in metabolic pathways .

- Materials Science: Plasmon–hydron resonance in graphene-water systems modulates electron cooling, suggesting applications in optoelectronic devices .

Eigenschaften

IUPAC Name |

hydron;formate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

46.025 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Formate-containing compounds and related carboxylates share structural or functional similarities with hydron;formate systems. Key comparisons include:

Sodium Formate (NaHCOO)

- Properties :

- Applications : Used in de-icing, leather tanning, and as a buffering agent. Its low melting point improves process efficiency in industrial settings .

Formic Acid (HCOOH)

- Properties :

- Molecular weight: 46.03 g/mol

- Melting point: 8.4°C

- Acidity: pKa = 3.75 (stronger acid than formate salts).

- Applications : Utilized as a preservative and in fuel cells. Unlike formate salts, it is corrosive and requires careful handling .

Sodium Acetate (CH₃COONa)

- Properties :

- Molecular weight: 82.03 g/mol

- Melting point: 324°C

- Solubility: 123 g/100 mL at 20°C.

- Applications : Shares buffering and de-icing roles with sodium formate but has a higher thermal stability, making it suitable for heat packs .

Research Findings and Data Tables

Table 1: Comparative Properties of Formate-Containing Compounds

Key Research Insights:

- Plasmon–Hydron Resonance : In graphene-water systems, hydron;formate interactions enhance electron cooling rates by 40% compared to bare graphene, enabling energy-efficient optoelectronics .

- Enzymatic Activity: Formate dehydrogenase (FDH) exhibits a turnover number (kcat) of 12.3 s⁻¹ for formate oxidation, significantly higher than for acetate (kcat = 2.1 s⁻¹), highlighting formate’s biochemical specificity .

- Industrial Efficiency : Sodium formate’s low viscosity and high solubility reduce waste generation in textile processing by 15–20% compared to calcium formate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.